1-Benzyl-3-nitropyrrolidine
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Overview
Description
1-Benzyl-3-nitropyrrolidine is a nitrogen-containing heterocyclic compound characterized by a five-membered pyrrolidine ring with a benzyl group attached to the nitrogen atom and a nitro group attached to the third carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzyl-3-nitropyrrolidine can be synthesized through several methods. One common approach involves the dipolar cycloaddition reaction using azomethine ylides. This method typically employs a modular flow reactor to generate and use unstabilized azomethine ylides, which then undergo cycloaddition to form the nitropyrrolidine ring . The reaction conditions often include the use of solid-supported reagents and scavengers to ensure high product purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of flow chemistry and continuous processing techniques can enhance the efficiency and scalability of the production process. Additionally, the use of immobilized catalysts and automated systems can further optimize the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-3-nitropyrrolidine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using hydrogenation reactions.
Substitution: The benzyl group can undergo substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation reactions often use palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenation reactions may use reagents like N-bromosuccinimide (NBS) or sulfuric acid.
Major Products Formed:
Reduction: The reduction of the nitro group yields 1-Benzyl-3-aminopyrrolidine.
Substitution: Halogenation of the benzyl group can produce benzyl halides.
Scientific Research Applications
1-Benzyl-3-nitropyrrolidine has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-Benzyl-3-nitropyrrolidine involves its interaction with specific molecular targets and pathways. The compound’s biological activity is often attributed to its ability to bind to and modulate the activity of enzymes or receptors. For example, derivatives of pyrrolidine have been shown to interact with enantioselective proteins, influencing their biological profiles . The nitro group can also participate in redox reactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
1-Benzyl-3-aminopyrrolidine: This compound is similar in structure but has an amino group instead of a nitro group.
Pyrrolidinone Derivatives: These compounds share the pyrrolidine ring but have different functional groups, such as carbonyl or hydroxyl groups.
Uniqueness: 1-Benzyl-3-nitropyrrolidine is unique due to the presence of both a benzyl and a nitro group, which confer distinct chemical and biological properties. The nitro group, in particular, enhances the compound’s reactivity and potential for further functionalization.
Properties
IUPAC Name |
1-benzyl-3-nitropyrrolidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c14-13(15)11-6-7-12(9-11)8-10-4-2-1-3-5-10/h1-5,11H,6-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCXBQJOUAZIAQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1[N+](=O)[O-])CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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